5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl and trifluoroethoxy groups to an aniline derivative. One common method involves the reaction of aniline with trifluoromethyl triflate and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The trifluoromethyl and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its unique properties make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoromethyl and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Lacks the trifluoroethoxy group, resulting in different chemical properties and applications.
5-(2,2,2-Trifluoroethoxy)aniline: Lacks the trifluoromethyl group, leading to variations in reactivity and biological activity.
Trifluoroethoxybenzene: Contains the trifluoroethoxy group but lacks the aniline core, affecting its overall chemical behavior.
Uniqueness
5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups, which impart distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-17-5-1-2-6(7(16)3-5)9(13,14)15/h1-3H,4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOWDNRHAHIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.